![molecular formula C10H6ClF3N2O B1355710 5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 435303-34-7](/img/structure/B1355710.png)
5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Overview
Description
“5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” is an organic compound with the molecular formula C10H6ClF3N2O . It’s a solid substance with a molecular weight of 262.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 . This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Synthesis of Difluoromethylene-Containing Compounds
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, related to the compound of interest, is used in synthesizing various difluoromethylenated 1,2,4-oxadiazole-containing compounds. These compounds have potential in developing γ-butyrolactones and tetrahydrofurans, which are significant in various chemical synthesis applications (Yang et al., 2007).
Formation of Acetonitriles and Alkanes
Research on 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN has led to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes. This pathway provides a new method for converting trisubstituted acetonitriles into alkanes, contributing to the field of organic synthesis and chemical transformations (Sağırlı & Dürüst, 2018).
Antibacterial Applications
A series of compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed significant antibacterial activity. Among these, a particular compound exhibited notable activity against various bacteria strains, indicating the potential of these derivatives in developing new antibacterial agents (Rai et al., 2010).
Apoptosis Induction in Cancer Research
A derivative of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been identified as an apoptosis inducer in cancer research. It shows promising activity against breast and colorectal cancer cell lines, highlighting its potential as an anticancer agent. This discovery underlines the role of 1,2,4-oxadiazole derivatives in developing new treatments for cancer (Zhang et al., 2005).
Antimicrobial Properties
Synthesized 1,2,4-oxadiazole derivatives, related to the compound , exhibit antimicrobial properties. The presence of fluorine atoms enhances the antimicrobial potency of these compounds, indicating their potential application in developing new antimicrobial agents (Parikh & Joshi, 2014).
Development of Mesogens with Photoluminescent Properties
1,3,4-oxadiazole derivatives have been utilized in creating mesogens exhibiting photoluminescent properties. These compounds, under specific conditions, show strong blue fluorescence emissions, suggesting applications in materials science, particularly in the field of photoluminescent materials (Han et al., 2010).
Antimalarial Research
Certain 1,3,4-oxadiazole derivatives demonstrate activity against Plasmodium berghei, a causative agent of malaria in mice. This finding suggests the potential of these compounds in developing new antimalarial drugs, highlighting the diverse therapeutic applications of 1,2,4-oxadiazole derivatives (Hutt et al., 1970).
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMWNOPTKAFPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585462 | |
Record name | 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |
CAS RN |
435303-34-7 | |
Record name | 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435303-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.